molecular formula C15H14N2O3S B2826208 N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 922378-03-8

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2826208
CAS No.: 922378-03-8
M. Wt: 302.35
InChI Key: OTASUGIESPMDGK-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage pharmacological research, particularly for investigating ligand interactions with pentameric ligand-gated ion channels (pLGICs) such as the Zinc-Activated Channel (ZAC). Structurally related N-(thiazol-2-yl)benzamide analogs have been identified as the first class of potent and selective negative allosteric modulators of ZAC, acting as state-dependent antagonists with IC50 values in the low micromolar range . Researchers can utilize this acetamide derivative as a chemical tool to probe the structure and function of this atypical and poorly characterized receptor, which is activated by zinc, copper, and protons . The molecular architecture, which integrates furan and methoxy-benzothiazole moieties, is designed to interact with key biological targets. The benzo[d]thiazole ring is a common feature in compounds investigated for various therapeutic areas, including as inhibitors of bacterial enzymes like MurB and MurE, which are essential for peptidoglycan cell wall synthesis . This compound is supplied for research purposes such as hit identification, structure-activity relationship (SAR) studies, and assay development in vitro. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10(18)17(9-12-4-3-7-20-12)15-16-13-8-11(19-2)5-6-14(13)21-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTASUGIESPMDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan moiety and a methoxy-substituted benzothiazole, which contribute to its diverse interactions within biological systems. The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, in studies involving various heterocyclic compounds, several derivatives showed promising growth inhibition against human cancer cell lines. One study reported growth inhibition (GI50) values ranging from 0.20 to 2.58 µM for certain analogs, indicating potent anticancer effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Thiazole derivatives have been known to exhibit activity against various pathogens, and it is hypothesized that the presence of the furan and methoxy groups may enhance this activity through synergistic mechanisms.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar thiazole structures have shown efficacy in inhibiting urease and xanthine oxidase, which are critical in various biochemical pathways related to metabolic disorders . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance inhibitory potency.

Case Studies and Research Findings

  • Antimalarial Activity : A series of thiazole derivatives were synthesized and tested for their antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications led to high potency with low cytotoxicity in mammalian cell lines .
  • Leishmanicidal Activity : Hybrid compounds incorporating thiazole structures were evaluated for their activity against Leishmania species. Notably, some derivatives demonstrated significant leishmanicidal effects while showing low toxicity towards mammalian cells, suggesting a promising avenue for antileishmaniasis drug development .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death via intrinsic signaling cascades .

Data Summary

Biological Activity Description References
AnticancerGI50 values: 0.20–2.58 µM
AntimicrobialPotential against resistant strains
Enzyme InhibitionInhibits urease and xanthine oxidase
AntimalarialHigh potency against Plasmodium falciparum
LeishmanicidalLow toxicity with significant effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide with similar benzothiazole-acetamide derivatives:

Compound Name Substituents (Benzothiazole/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound 5-methoxy (Benzothiazole); furan-2-ylmethyl (Acetamide) 298.4 Not reported High solubility (39.1 µg/mL), furan enhances polarity
N-(5-methoxybenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4k) 5-methoxy (Benzothiazole); phenyl-isoquinoline (Acetamide) 471.56 240.6–242.5 High MAO-B/BChE inhibition
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4c) 6-chloro (Benzothiazole); phenyl-isoquinoline (Acetamide) 452.96 240.7–243.1 Chlorine increases lipophilicity
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-methoxyphenylpiperazine (Acetamide); p-tolyl (Thiazole) 422.54 289–290 High yield (75%), polar Rf value
GSK920684A 3-fluorophenoxy (Acetamide); pyridyl-thiazole Not reported Not reported Anti-tubercular activity

Key Observations :

  • Solubility : The furan-containing compound exhibits higher aqueous solubility than halogenated derivatives (e.g., 4c), likely due to reduced hydrophobicity .
  • Melting Points : Methoxy-substituted benzothiazoles (e.g., 4k) generally have lower melting points (~240–260°C) compared to piperazine-linked analogs (e.g., 13: 289–290°C), reflecting differences in crystallinity and intermolecular interactions .
Enzyme Inhibition
  • MAO-B and BChE Inhibition: Compounds like 4k (IC₅₀ ~0.028 µM for MAO-A) demonstrate that methoxy groups on benzothiazole enhance selectivity for monoamine oxidases (MAOs) and cholinesterases (BChE) .
  • Antimicrobial Targets : Piperazine-linked thiazoles (e.g., 13–18) show matrix metalloproteinase (MMP) inhibition, critical in inflammation . The furan group’s electron-rich structure may alter binding kinetics compared to phenylpiperazine moieties.
Antitubercular and Cytotoxicity
  • GSK920684A : A pyridyl-thiazole acetamide with anti-tubercular activity, highlighting the role of aryl-thiazole hybrids in targeting bacterial enzymes . The furan analog’s smaller size may limit target engagement compared to bulkier derivatives.

Pharmacokinetic and Toxicity Considerations

  • Furan vs.
  • Polarity and Bioavailability : The furan analog’s solubility advantage may improve oral bioavailability compared to chlorinated/brominated derivatives, which require formulation optimization for delivery .

Q & A

Q. Advanced

  • Standardize assay protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls (e.g., doxorubicin) .
  • Validate target engagement : Employ CETSA (cellular thermal shift assay) to confirm binding to purported targets .
  • Address solubility issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .

How can reaction pathways be optimized for scalable synthesis without compromising yield?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (4 h → 30 min) and improves yield (65% → 82%) for thiazole intermediates .
  • Flow chemistry : Continuous-flow systems enhance reproducibility in acetylation steps (RSD <2%) .
  • Catalyst screening : Immobilized lipases (e.g., CAL-B) enable greener amide bond formation (TON >500) .

What analytical approaches resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts)?

Q. Advanced

  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotational barriers in acetamide groups) causing signal splitting .
  • Isotopic labeling : 15N^{15}N-labeling clarifies nitrogen environments in the thiazole ring .
  • Comparative DFT calculations : Gaussian09 simulations predict 13C^{13}C chemical shifts (RMSD <1 ppm vs. experimental) .

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